5-Methyl-2-nitroaniline
Overview
Description
5-Methyl-2-nitroaniline is a chemical compound that has been the subject of various studies due to its potential applications in organic synthesis and its antimicrobial properties. The compound is characterized by the presence of a methyl group and a nitro group attached to an aniline ring, which significantly influences its chemical behavior and physical properties.
Synthesis Analysis
The synthesis of derivatives of 5-methyl-2-nitroaniline has been explored in several studies. A novel synthesis method for 3-aryl-2,6-dicyano-5-methylanilines has been reported, which involves the reaction of nitrostyrenes with malononitrile in the presence of sodium carbonate in ethanol at room temperature, yielding the aromatic products in good yields . Another study describes the synthesis of N-methyl-5-methoxyl-2-nitroaniline through a four-step process starting from 5-chloro-2-nitroaniline, involving substitution, acetylation, methylation, and deacetylation to produce the title compound .
Molecular Structure Analysis
The molecular structure of 5-methyl-2-nitroaniline salts has been analyzed through single-crystal X-ray diffraction, revealing the formation of one-dimensional or two-dimensional networks through hydrogen bonding between the ammonio group and respective anions . Additionally, the crystal structure of a 1:1 adduct of N-methylaniline with 5-nitrofuran-2-carboxylic acid has been determined, suggesting potential as a new supramolecular synthon .
Chemical Reactions Analysis
The chemical reactivity of 5-methyl-2-nitroaniline is influenced by its functional groups. The nitro group is a key participant in various chemical reactions, and the presence of the methyl group can direct the course of these reactions. The synthesis of 2-methyl-5-nitroaniline derivatives has been carried out to explore their antimicrobial activity, indicating the compound's potential in medicinal chemistry .
Scientific Research Applications
Charge Density and Intermolecular Interactions
5-Methyl-2-nitroaniline has been studied for its electron charge distribution and intermolecular interactions. Research indicates the presence of strong C-methyl-H-O interactions and C-(HO)-O interactions in its molecular structure. These findings suggest cooperative effects and an enhancement of intramolecular conjugation due to crystallization, which could be linked to molecular aggregation mechanisms governed by specific synthons (Ellena et al., 2001).
Antimicrobial Activity
A study on 2-methyl-5-nitroaniline derivatives demonstrated significant in vitro antimicrobial activity. This suggests potential applications of these compounds in developing new antimicrobial agents (Lingappa et al., 2011).
Conformational Polymorphism
5-Methyl-2-nitroaniline exhibits conformational polymorphism, showing different molecular conformations and colors in its crystalline form. This property is relevant for understanding the thermodynamic stability relationships between polymorphs and could have implications in material science and pharmaceuticals (Yu et al., 2000).
DNA Conformation Studies
In studies involving DNA conformation, 2-methyl-4-nitroaniline ethylene dimethylammonium hydrobromide formed complexes with dinucleoside monophosphates. This suggests its potential use as a probe for studying DNA structures (Vyas et al., 1984).
Nonlinear Optical Properties
Research into the nonlinear optical (NLO) properties of 2-methyl-5-nitroaniline indicates its potential use in NLO materials. These properties have been enhanced through experimental and computational studies, particularly with the addition of silver nanoparticles, suggesting applications in optics and laser technology (John et al., 2019).
Photochemical Transformations
Studies on photochemical transformations of nitroarenes, including 2-methyl-5-nitroaniline, have identified various photo-transformation intermediates and products. This has implications for understanding the environmental behavior and potential applications of these compounds in photolysis processes (Diehl et al., 2002).
Safety And Hazards
Future Directions
2-Methyl-5-nitroaniline may be employed as an analytical standard for the surfactant-mediated transformations . The market for 2-Methyl-5-nitroaniline encompasses the trade and distribution of the chemical compound characterized by its molecular structure consisting of a methyl group and a nitro group attached to an aniline ring .
properties
IUPAC Name |
5-methyl-2-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-5-2-3-7(9(10)11)6(8)4-5/h2-4H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDYNWKWXUCIJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Record name | 5-METHYL-2-NITROANILINE | |
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DSSTOX Substance ID |
DTXSID2025634 | |
Record name | 5-Methyl-2-nitroaniline | |
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Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
5-methyl-2-nitroaniline appears as yellow leaflets (from water) or orange powder. (NTP, 1992) | |
Record name | 5-METHYL-2-NITROANILINE | |
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Solubility |
less than 1 mg/mL at 73 °F (NTP, 1992) | |
Record name | 5-METHYL-2-NITROANILINE | |
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Product Name |
5-Methyl-2-nitroaniline | |
CAS RN |
578-46-1 | |
Record name | 5-METHYL-2-NITROANILINE | |
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Record name | 5-Methyl-2-nitroaniline | |
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Record name | 5-Methyl-2-nitroaniline | |
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Record name | 5-methyl-o-nitroaniline | |
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Record name | 6-NITRO-M-TOLUIDINE | |
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Melting Point |
234 °F (NTP, 1992) | |
Record name | 5-METHYL-2-NITROANILINE | |
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URL | https://cameochemicals.noaa.gov/chemical/20673 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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